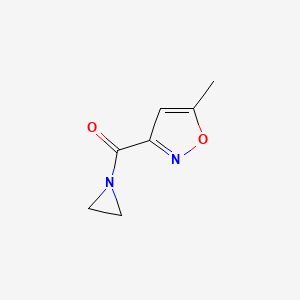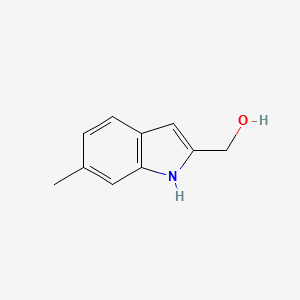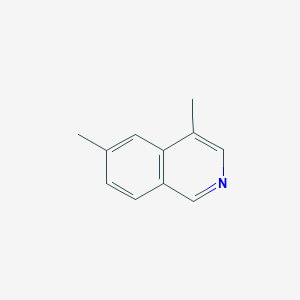![molecular formula C8H17N3 B11920806 2,8-Diazaspiro[4.5]decan-4-amine CAS No. 828928-25-2](/img/structure/B11920806.png)
2,8-Diazaspiro[4.5]decan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diazaspiro[45]decan-4-amine is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-4-amine typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Diazaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of palladium on carbon are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, substituted amines, and various functionalized spiro compounds, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
2,8-Diazaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2,8-Diazaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is achieved through binding to the kinase domain, preventing its phosphorylation and subsequent signaling events.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure but differs in the presence of a ketone group.
8-oxa-2-azaspiro[4.5]decane: This compound contains an oxygen atom in the spiro ring, altering its chemical properties and reactivity.
Uniqueness
2,8-Diazaspiro[4.5]decan-4-amine is unique due to its specific amine functionality, which allows for diverse chemical modifications and interactions with biological targets. Its spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug design and synthesis.
Propiedades
Número CAS |
828928-25-2 |
|---|---|
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2,8-diazaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2 |
Clave InChI |
PBXYCLYYSVQGJF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CNCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)



![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)




